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Application Notes
Human Chorionic Gonadotropin (hCG), a hormone primarily associated with pregnancy, has

been identified as a significant factor in the progression of certain cancers, including gastric

cancer. Studies have revealed that hCG and its receptor (hCGR) are often highly expressed in

gastric cancer tissues, particularly in poorly differentiated cases.[1] This elevated expression is

correlated with increased cell proliferation, suggesting that the hCG/hCGR axis may serve as a

potential therapeutic target and a biomarker for gastric cancer.

The application of hCG in in vitro studies using gastric cancer cell lines, such as SGC-7901,

has been shown to promote cell proliferation in a dose-dependent manner. Mechanistically,

hCG binds to its receptor, initiating a signaling cascade that involves the activation of the

Protein Kinase A (PKA) pathway.[2][3] This, in turn, leads to the upregulation of the proto-

oncogene c-Met, a receptor tyrosine kinase, which is a known driver of cell proliferation and

survival in various cancers.[2][3] The activation of this pathway results in an increased number

of cells entering the G2/M phase of the cell cycle, thereby promoting cell division.[2]

These findings highlight the potential of using hCG in preclinical models to study the

mechanisms of gastric cancer progression and to screen for novel therapeutic agents that can
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disrupt the hCG-mediated signaling pathway. The following protocols provide detailed

methodologies for investigating the effects of hCG on gastric cancer cell proliferation.

Quantitative Data Summary
The following tables summarize the dose-dependent effects of hCG on the proliferation and cell

cycle distribution of SGC-7901 gastric cancer cells.

Table 1: Effect of hCG on SGC-7901 Cell Proliferation (CCK-8 Assay)

hCG Concentration (IU/ml)
Proliferation Rate (Relative
to Control)

Statistical Significance (p-
value)

0 (Control) 1.00 -

0.09 Significantly Higher <0.01

0.89 Significantly Higher <0.001

Data synthesized from a study demonstrating a dose-dependent increase in SGC-7901 cell

proliferation with hCG treatment.

Table 2: Effect of hCG on SGC-7901 Cell Colony Formation

hCG Concentration (IU/ml)
Colony Formation Rate
(Fold Change vs. Control)

Statistical Significance (p-
value)

0 (Control) 1.00 -

0.09 ~1.95 ± 0.12 <0.01

0.89 ~2.88 ± 0.20 <0.01

Data indicates that hCG significantly enhances the anchorage-independent growth capacity of

SGC-7901 cells.[2]

Table 3: Dose-Dependent Effect of hCG on the Cell Cycle of SGC-7901 Cells
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hCG Concentration
(IU/ml)

% of Cells in G0/G1
Phase

% of Cells in S
Phase

% of Cells in G2/M
Phase

0 85.1 3.6 11.2

0.09 76.6 3.3 20.0

0.89 68.2 8.0 23.7

Values represent the proportion of cells in each phase of the cell cycle, showing a shift towards

the G2/M phase with increasing hCG concentration.[2][4]
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Caption: hCG signaling pathway in gastric cancer cells.
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Caption: Experimental workflow for hCG proliferation studies.

Experimental Protocols
Cell Culture and hCG Treatment
This protocol describes the basic culture of SGC-7901 cells and their treatment with hCG.

Cell Line: Human gastric cancer cell line SGC-7901.

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS),

100 U/ml penicillin, and 100 µg/ml streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

hCG Treatment Protocol:

Culture SGC-7901 cells until they reach the logarithmic growth phase.
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For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well

plates).

Allow cells to adhere overnight.

Prepare fresh hCG solutions in serum-free RPMI-1640 medium at desired concentrations

(e.g., 0.09 IU/ml and 0.89 IU/ml). A control group should be treated with PBS or serum-

free medium alone.[2]

Replace the culture medium with the hCG-containing or control medium.

Incubate for the desired period (e.g., 24 to 72 hours, depending on the assay).

Cell Proliferation (CCK-8) Assay
This assay measures cell viability and proliferation based on the reduction of a water-soluble

tetrazolium salt (WST-8) by cellular dehydrogenases.

Materials:

SGC-7901 cells

96-well culture plates

hCG

Cell Counting Kit-8 (CCK-8) solution

Microplate reader

Protocol:

Seed 2 x 10³ SGC-7901 cells per well in 100 µl of complete medium in a 96-well plate.[4]

Incubate for 24 hours to allow for cell attachment.

Remove the medium and add 100 µl of medium containing different concentrations of hCG

(0, 0.09, 0.89 IU/ml).[2]
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Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

Add 10 µl of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell proliferation rate relative to the control group.

Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a

colony.

Materials:

SGC-7901 cells

6-well culture plates

hCG

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

Seed approximately 500-1000 SGC-7901 cells per well in 6-well plates.

Allow cells to adhere overnight.

Treat the cells with different concentrations of hCG (0, 0.09, 0.89 IU/ml) in complete

medium.[2]

Incubate the plates for 10-14 days, replacing the medium with fresh hCG-containing

medium every 2-3 days.

After the incubation period, wash the colonies twice with PBS.
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Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

SGC-7901 cells

hCG

PBS

70% ice-cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Seed SGC-7901 cells in 6-well plates and treat with hCG (0, 0.09, 0.89 IU/ml) for 24-48

hours.[2]

Harvest the cells by trypsinization and wash them with ice-cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

Centrifuge the cells to remove the ethanol and wash with PBS.
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Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

Analyze the cell cycle distribution using a flow cytometer.

Western Blot for c-Met Expression
This protocol is for detecting the protein levels of c-Met.

Materials:

SGC-7901 cells treated with hCG

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-c-Met, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescence (ECL) substrate

Protocol:

After treatment with hCG for the desired time, wash the cells with ice-cold PBS and lyse

them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-c-Met antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using an ECL substrate and an imaging system.

Re-probe the membrane with an anti-β-actin antibody as a loading control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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